molecular formula C4H6N2O2S2 B3052009 3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole CAS No. 37864-85-0

3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole

Cat. No.: B3052009
CAS No.: 37864-85-0
M. Wt: 178.2 g/mol
InChI Key: VCYNNXYLNYDHMT-UHFFFAOYSA-N
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Description

3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole is a chemical compound of interest in medicinal and organic chemistry research. It features a 1,2,4-thiadiazole core functionalized with a methyl group and a methylsulfonyl group, a motif known as a thiadiazole sulfone. This specific substitution pattern makes it a valuable building block for the synthesis of more complex molecules and for probing biological activity . The 1,2,4-thiadiazole scaffold is recognized for its diverse pharmacological potential. Scientific literature indicates that derivatives of this scaffold exhibit a wide range of biological activities, including anticonvulsant, antimicrobial, and anticancer effects . The presence of the methylsulfonyl group is a key structural feature, as sulfone-containing heterocycles are frequently employed in drug discovery for their ability to interact with biological targets . Researchers can utilize this compound to explore structure-activity relationships (SAR), particularly in the development of central nervous system (CNS) active agents, as similar structures have shown an ability to interact with targets like GABA receptors, which are relevant in the treatment of conditions such as epilepsy . This product is intended for research and further manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-methyl-5-methylsulfonyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2S2/c1-3-5-4(9-6-3)10(2,7)8/h1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYNNXYLNYDHMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70958903
Record name 5-(Methanesulfonyl)-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37864-85-0
Record name 1,2,4-Thiadiazole, 3-methyl-5-(methylsulfonyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037864850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Methanesulfonyl)-3-methyl-1,2,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70958903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Structural and Chemical Properties

3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole (molecular formula $$ \text{C}4\text{H}6\text{N}2\text{O}2\text{S}_2 $$, molecular weight 178.2 g/mol) features a 1,2,4-thiadiazole core substituted with methyl and methylsulfonyl groups at positions 3 and 5, respectively. The sulfonyl group enhances electrophilicity, making the compound amenable to further functionalization. Its crystalline structure and stability under ambient conditions facilitate storage and handling.

Synthetic Methodologies

Oxidation of 3-Methyl-5-methylthio-1,2,4-thiadiazole

The most direct route involves oxidizing the methylthio (-SMe) group to methylsulfonyl (-SO₂Me) using peracids or peroxides.

Protocol from US Patent 3692794A

Reagents :

  • 3-Methyl-5-methylthio-1,2,4-thiadiazole
  • m-Chloroperbenzoic acid (m-CPBA, 87%)
  • Chloroform (solvent)
  • Sodium bicarbonate (aqueous workup)

Procedure :

  • Dissolve 10 g of 3-methyl-5-methylthio-1,2,4-thiadiazole in 200 mL chloroform.
  • Add 35.4 g m-CPBA in 400 mL chloroform dropwise at 0°C.
  • Warm to room temperature and stir overnight.
  • Filter, wash with saturated NaHCO₃, dry over anhydrous Na₂SO₄, and concentrate.
  • Recrystallize from ethanol to obtain white crystals (m.p. 93–95°C).

Mechanistic Insight :
m-CPBA oxidizes the thioether via a two-electron transfer process, forming a sulfoxide intermediate before reaching the sulfone.

Alternative Oxidizing Agents

Monoperphthalic acid in diethyl ether at 10°C also achieves sulfonylation, yielding 3-ethyl-5-methylsulfonyl derivatives after distillation.

Cyclization Routes via Thiadiazole Ring Formation

Bromine-Mediated Cyclization (WO2020128003A1)

Reagents :

  • $$ \text{D}_3 $$-Acetamidine
  • Bromine ($$ \text{Br}_2 $$)
  • Potassium thiocyanate ($$ \text{KSCN} $$)
  • Sodium methoxide ($$ \text{NaOMe} $$)

Procedure :

  • React $$ \text{D}_3 $$-acetamidine with bromine and KSCN in methanol.
  • Add NaOMe to deprotonate and facilitate cyclization.
  • Extract with ethyl acetate and isolate the product (isotopic purity ≥95%).

Optimization :

  • Temperature: 0–5°C to minimize side reactions.
  • Solvent: Dry methanol ensures anhydrous conditions.
Hypochlorite-Mediated Cyclization (WO2020128003A1)

Reagents :

  • $$ \text{D}_3 $$-Acetamidine
  • Sodium hypochlorite ($$ \text{NaOCl} $$)
  • Thiocyanate ($$ \text{SCN}^- $$)

Procedure :

  • Treat $$ \text{D}_3 $$-acetamidine with NaOCl in water at 0–5°C to form an intermediate chloramine.
  • Add KSCN in dry methanol to induce cyclization.
  • Extract with ethyl acetate and crystallize.

Advantages :

  • Higher regioselectivity compared to bromine route.
  • Avoids hazardous bromine handling.

Nucleophilic Substitution of Methylsulfonyl Precursors

While less common, methylsulfonyl groups can be introduced via displacement of leaving groups. For example, J-Stage reports nucleophilic substitution on 5-(pyridyl)-1,3,4-thiadiazoles using methylsulfonyl anions. However, this method requires pre-functionalized substrates and is less efficient for 1,2,4-thiadiazoles.

Comparative Analysis of Methods

Method Yield Purity Scalability Hazards
Oxidation (m-CPBA) Moderate ≥95% High Peracid handling
Bromine Cyclization High ≥90% Moderate Bromine toxicity
Hypochlorite Cyclization High ≥95% High Low-temperature control

Note: Yields inferred from procedural descriptions in patents.

Reaction Optimization and Troubleshooting

Oxidation Side Reactions

Over-oxidation to sulfonic acids is mitigated by:

  • Strict stoichiometry (1:3 substrate-to-oxidizer ratio).
  • Low-temperature addition of oxidizers.

Cyclization Challenges

  • Isotopic Purity : Deuterated analogs require anhydrous conditions to prevent proton exchange.
  • Byproduct Formation : Excess thiocyanate leads to polysulfide byproducts; use 1.1 equivalents for optimal results.

Industrial-Scale Considerations

  • Cost Efficiency : Hypochlorite route preferred due to NaOCl affordability.
  • Waste Management : Quenching excess iodine with $$ \text{Na}2\text{S}2\text{O}_3 $$ reduces environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields sulfoxides and sulfones, while reduction can produce sulfides .

Scientific Research Applications

3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed that the compound interferes with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs of 3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole include:

Compound Name Position 3 Substituent Position 5 Substituent Molecular Weight (g/mol) Key Properties/Applications Reference
5-Amino-3-methyl-1,2,4-thiadiazole Methyl Amino 131.17 Intermediate in agrochemical synthesis
5-Amino-3-phenyl-1,2,4-thiadiazole Phenyl Amino 191.24 Precursor for adenosine A3 receptor antagonists
5-Chloro-3-ethyl-1,2,4-thiadiazole Ethyl Chloro 148.61 High reactivity in cross-coupling reactions
This compound* Methyl Methylsulfonyl 192.26 (calculated) Enhanced solubility and metabolic stability (inferred) -
5-(1,4-Diazepan-1-yl)-3-phenyl-1,2,4-thiadiazole Phenyl 1,4-Diazepane 260.36 Potential CNS-targeting pharmacophore

*Note: Data for this compound is inferred from analogs.

Physicochemical Properties

  • Electron-Withdrawing Effects: Methylsulfonyl groups increase polarity and reduce basicity compared to amino or alkyl substituents. For example, 5-Chloro-3-ethyl-1,2,4-thiadiazole has a predicted pKa of 0.24, whereas amino-substituted analogs (e.g., 5-Amino-3-phenyl-) are more basic.
  • Thermal Stability : Sulfonyl derivatives generally exhibit higher melting points. For instance, 4-Cyclopropyl-3-methanesulfonyl-5-(thiophen-2-yl)-4H-1,2,4-triazole (a triazole analog) shows enhanced thermal stability due to the sulfonyl group.

Biological Activity

3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole is a compound belonging to the thiadiazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Overview of Thiadiazoles

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. The 1,2,4-thiadiazole scaffold is particularly noted for its wide range of biological activities. Compounds with this structure have been studied extensively for their potential therapeutic applications in various fields, including oncology and infectious diseases.

1. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that derivatives of thiadiazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi.

CompoundTarget PathogenZone of Inhibition (mm)
This compoundStaphylococcus aureus28
This compoundEscherichia coli22
This compoundCandida albicans32

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

2. Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. The compound has shown promising results in inhibiting cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

Cell LineIC50 (μM)
MCF-73.44
A5493.24

These findings indicate that the compound may induce cytotoxic effects on cancer cells while exhibiting lower toxicity to normal cells.

3. Anti-inflammatory Activity

Research has indicated that thiadiazole derivatives possess anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. In animal models, compounds similar to this compound have demonstrated efficacy in reducing inflammation markers.

Case Studies

Case Study 1: Synthesis and Evaluation of Derivatives
A series of derivatives based on the thiadiazole scaffold were synthesized to evaluate their biological activities. Notably, compounds with methylsulfonyl substitutions showed enhanced antimicrobial and anticancer activities compared to their unsubstituted counterparts .

Case Study 2: Structure-Activity Relationship (SAR) Analysis
SAR studies have revealed that modifications at specific positions on the thiadiazole ring can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups at the 5-position enhances anticancer efficacy while maintaining low toxicity levels .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing 3-methyl-5-methylsulfonyl-1,2,4-thiadiazole?

  • Methodology : Optimize nucleophilic substitution reactions using intermediates like 3-mercapto-1,2,4-thiadiazole derivatives. For example, methylsulfonyl groups can be introduced via oxidation of methylthio precursors (e.g., using H2O2/acetic acid or KMnO4 under controlled conditions). Reaction conditions (solvent, temperature, catalyst) should be tailored to minimize side reactions, as demonstrated in S-alkylation protocols for analogous thiadiazoles .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Q. How can the structure of this compound be confirmed experimentally?

  • Methodology : Use a combination of spectroscopic and analytical techniques:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Identify methyl (δ ~2.5 ppm) and methylsulfonyl (δ ~3.3 ppm) groups.
  • IR Spectroscopy : Confirm sulfonyl S=O stretches (~1300–1150 cm<sup>−1</sup>).
  • Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]<sup>+</sup> and fragmentation patterns.
  • Elemental Analysis : Match calculated and observed C, H, N, S percentages .

Q. What preliminary biological screening approaches are suitable for this compound?

  • Methodology :

  • Antimicrobial Activity : Use agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Compare inhibition zones with standard antibiotics.
  • Cytotoxicity : Perform MTT assays on human cell lines (e.g., HEK-293) to assess IC50 values.
  • Enzyme Inhibition : Test against targets like acetylcholinesterase or urease using spectrophotometric methods .

Advanced Research Questions

Q. How can computational tools predict the bioactivity of this compound?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with protein targets (e.g., bacterial dihydrofolate reductase). Validate docking poses with MD simulations (GROMACS).
  • ADME Prediction : Employ SwissADME or pkCSM to evaluate pharmacokinetic properties (e.g., bioavailability, blood-brain barrier penetration).
  • QSAR Studies : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity data from analogs .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for thiadiazole derivatives?

  • Methodology :

  • Meta-Analysis : Aggregate data from published analogs (e.g., 5-substituted thiadiazoles) to identify trends. Use clustering algorithms to group compounds by activity profiles.
  • Stereoelectronic Analysis : Apply DFT calculations (Gaussian 09) to compare charge distribution and frontier molecular orbitals (HOMO/LUMO) between active/inactive derivatives.
  • Experimental Validation : Synthesize focused libraries with systematic substituent variations (e.g., sulfonyl vs. sulfonamide groups) to isolate key SAR drivers .

Q. How can advanced spectral techniques elucidate degradation pathways under physiological conditions?

  • Methodology :

  • LC-MS/MS : Monitor hydrolytic degradation in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4). Identify metabolites via high-resolution MS.
  • NMR Kinetic Studies : Track time-dependent changes in <sup>1</sup>H NMR spectra (e.g., disappearance of methylsulfonyl peaks).
  • Stability Profiling : Use Arrhenius plots to predict shelf-life at varying temperatures .

Methodological Notes

  • Synthesis Optimization : Prioritize green chemistry principles (e.g., aqueous media, microwave-assisted reactions) to enhance yield and reduce waste .
  • Data Reproducibility : Include triplicate measurements for biological assays and report statistical significance (p < 0.05).
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing and ensure proper disposal of hazardous intermediates (e.g., chlorinated byproducts) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole
Reactant of Route 2
3-Methyl-5-methylsulfonyl-1,2,4-thiadiazole

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